17α-Hydroxyprogesterone-d8 (17-OHP-d8, CAS 850023-80-2) is a highly enriched, stable isotope-labeled steroid hormone widely utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Featuring eight deuterium atoms, it provides a substantial +8 Da mass shift relative to endogenous 17-OHP. This compound is critical for the accurate quantification of 17-OHP in complex biological matrices such as blood serum and dried blood spots, particularly in research related to congenital adrenal hyperplasia (CAH) and 21-hydroxylase deficiency . By perfectly mimicking the physicochemical properties of the target analyte, 17-OHP-d8 ensures precise matrix effect correction and extraction recovery tracking, making it an indispensable procurement choice for high-throughput clinical research laboratories .
Substituting 17-OHP-d8 with non-isotopic structural analogs or lower-deuterated variants (e.g., 17-OHP-d3 or d4) introduces severe analytical vulnerabilities in mass spectrometry workflows . Unlabeled structural analogs fail to co-elute exactly with 17-OHP, leading to uncorrected matrix effects (ion suppression or enhancement) during electrospray (ESI) or atmospheric-pressure chemical ionization (APCI) . While lower-deuterated forms like 17-OHP-d4 offer some correction, their smaller mass shifts (+4 Da) are susceptible to isotopic cross-talk from the natural M+2 or M+3 isotopic envelope of endogenous 17-OHP, especially at the highly elevated concentrations typical of CAH samples . Procurement of the d8 variant guarantees a robust +8 Da separation, eliminating false positive quantification errors and ensuring assay reproducibility with inter-batch coefficients of variation (CV) consistently below 6% .
In LC-MS/MS quantification, the natural isotopic envelope of endogenous 17-OHP can extend to M+2 or M+3, causing significant interference when lower-deuterated standards are used at high analyte concentrations . 17-OHP-d8 provides a definitive +8 Da mass shift (m/z 339.3 vs 331.2 for the [M+H]+ precursor), completely separating the internal standard signal from the analyte's isotopic tail . This ensures zero cross-talk even when endogenous 17-OHP levels reach 1,000 ng/dL .
| Evidence Dimension | Precursor Ion Mass Separation |
| Target Compound Data | +8 Da shift (m/z 339.3) |
| Comparator Or Baseline | 17-OHP-d4 (+4 Da shift) or Unlabeled 17-OHP |
| Quantified Difference | 100% elimination of M+2/M+3 isotopic overlap |
| Conditions | LC-MS/MS (APCI or ESI+) of high-concentration serum extracts |
Eliminating isotopic cross-talk prevents overestimation of internal standard recovery, ensuring accurate quantification of highly elevated clinical samples without requiring sample dilution.
Unlike non-isotopic surrogate standards, 17-OHP-d8 exhibits near-identical chromatographic retention to unlabeled 17-OHP . During reversed-phase UHPLC, both compounds elute simultaneously into the APCI or ESI source, meaning they experience the exact same matrix-induced ion suppression or enhancement . Studies demonstrate that using 17-OHP-d8 yields a linear calibration response (R² ≥ 0.999) across a broad analytical range (10 to 1,000 ng/dL), whereas non-co-eluting analogs fail to correct for transient matrix interferences .
| Evidence Dimension | Calibration Linearity and Matrix Correction |
| Target Compound Data | R² ≥ 0.999 with consistent ion ratios |
| Comparator Or Baseline | Non-isotopic structural analogs |
| Quantified Difference | Superior correction of matrix suppression, maintaining inter-batch CV < 6% |
| Conditions | UHPLC-MS/MS of liquid-liquid extracted human blood serum |
Exact co-elution guarantees that the internal standard accurately normalizes signal fluctuations, which is mandatory for high-throughput diagnostic assays where matrix complexity varies per patient.
High-throughput clinical workflows rely on liquid-liquid extraction (LLE) or solid-phase extraction (SPE) prior to LC-MS/MS[1]. 17-OHP-d8 perfectly mimics the partition coefficient and solubility profile of endogenous 17-OHP [1]. Routine assays utilizing 17-OHP-d8 in SPE workflows report linear responses (R² ≥ 0.99) and lower limits of quantification (LLOQ) down to 0.05 ng/mL, ensuring that physical loss of the analyte during extraction is proportionally mirrored and corrected [1].
| Evidence Dimension | Extraction Reproducibility (Inter-batch CV) |
| Target Compound Data | Inter-batch CV < 6% |
| Comparator Or Baseline | External calibration (no IS) or non-homologous IS |
| Quantified Difference | Reduction of extraction-induced variance to <6% |
| Conditions | SPE or LLE followed by LC-MS/MS |
Procuring a highly matched deuterated standard minimizes the need for sample re-runs due to extraction inconsistencies, directly lowering laboratory operational costs.
Essential internal standard for multiplexed LC-MS/MS panels quantifying 17-OHP in dried blood spots or serum to investigate 21-hydroxylase deficiency, ensuring accurate normalization of high-concentration samples .
Used in endocrinology research to accurately map the conversion of 17-OHP to 11-deoxycortisol or androstenedione, requiring precise quantification across wide dynamic ranges (10–1,000 ng/dL) without isotopic cross-talk.
The preferred procurement choice for reference laboratories validating new UHPLC-MS/MS or APCI-MS methods, where regulatory guidelines mandate stable isotope-labeled internal standards for absolute matrix effect correction[1].